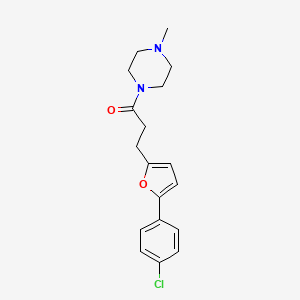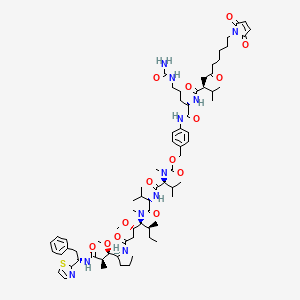
4-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-{2-[2-(4-methoxyanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydrazone linkage, a methoxyaniline moiety, and a propoxybenzoate ester group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-(4-methoxyanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-methoxyaniline with an appropriate acylating agent to form the corresponding acylated product. This intermediate is then reacted with hydrazine to form the hydrazone linkage. Finally, the hydrazone intermediate is esterified with 4-propoxybenzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-((E)-{2-[2-(4-methoxyanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the hydrazone linkage or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
4-((E)-{2-[2-(4-methoxyanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((E)-{2-[2-(4-methoxyanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage and aromatic moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Dichloroaniline: Aniline derivatives with different substitution patterns.
Uniqueness
4-((E)-{2-[2-(4-methoxyanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
880068-20-2 |
|---|---|
Fórmula molecular |
C26H25N3O6 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H25N3O6/c1-3-16-34-22-12-6-19(7-13-22)26(32)35-23-10-4-18(5-11-23)17-27-29-25(31)24(30)28-20-8-14-21(33-2)15-9-20/h4-15,17H,3,16H2,1-2H3,(H,28,30)(H,29,31)/b27-17+ |
Clave InChI |
PIDPOUDTQQBNEM-WPWMEQJKSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)
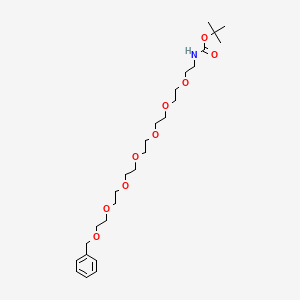

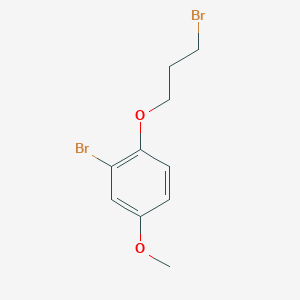
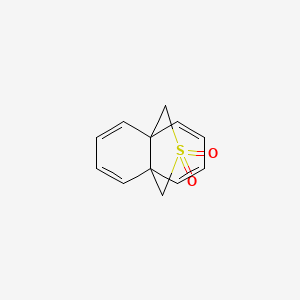
![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)

![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)

